

Turofexorate Isopropyl In Vivo Study Design: Application Notes and Protocols

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Compound of Interest

Compound Name: Turofexorate Isopropyl

Cat. No.: B1683278

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Introduction

Turofexorate isopropyl is a potent and selective farnesoid X receptor (FXR) agonist. As a key regulator of bile acid, lipid, and glucose metabolism, FXR is a promising therapeutic target for a variety of metabolic diseases. This document provides a detailed guide for designing and conducting in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and toxicological properties of **turofexorate isopropyl** in preclinical animal models.

I. Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **turofexorate isopropyl**.

Experimental Protocol:

- Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
- Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Acclimation: Acclimate animals for at least one week prior to the study.

- Dosing:
 - Administer **turofexorate isopropyl** via oral gavage (PO) and intravenous (IV) injection.
 - Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Blood Sampling:
 - Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
 - Process blood to obtain plasma and store at -80°C until analysis.
- Bioanalysis:
 - Quantify plasma concentrations of **turofexorate isopropyl** using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters using non-compartmental analysis.

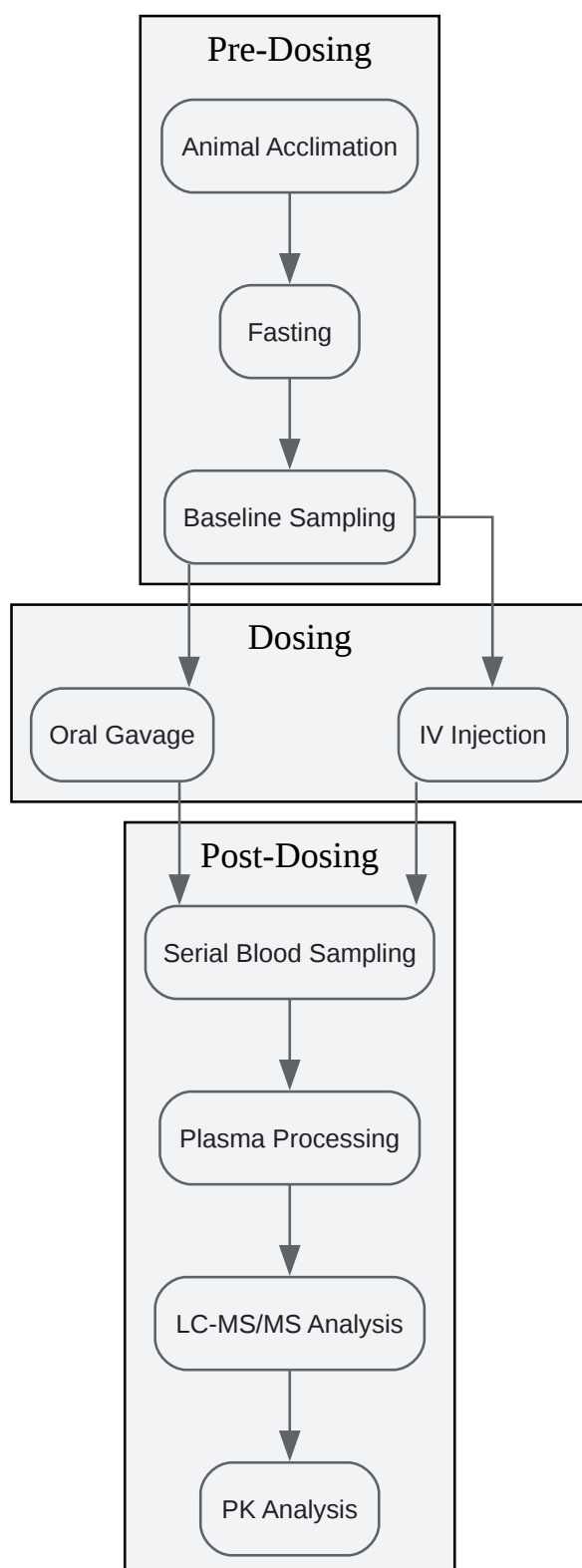
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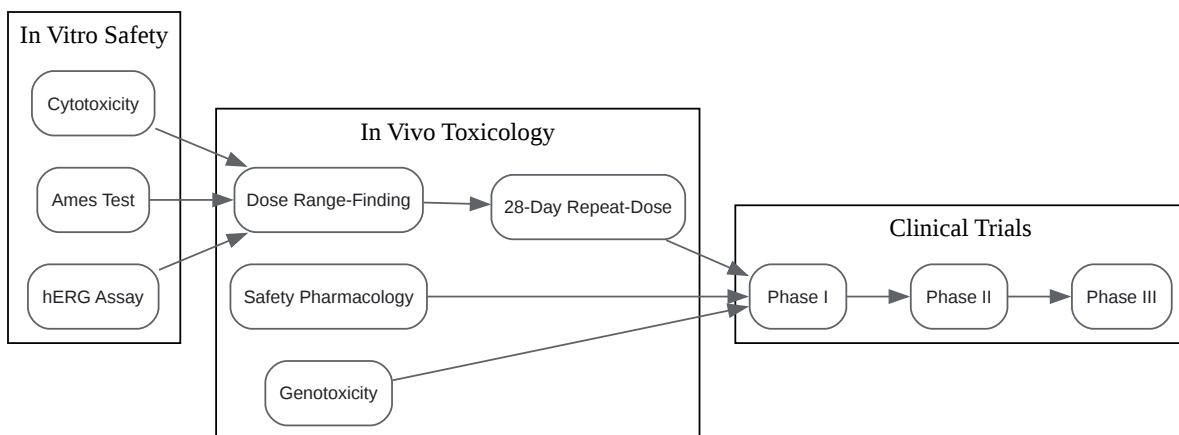
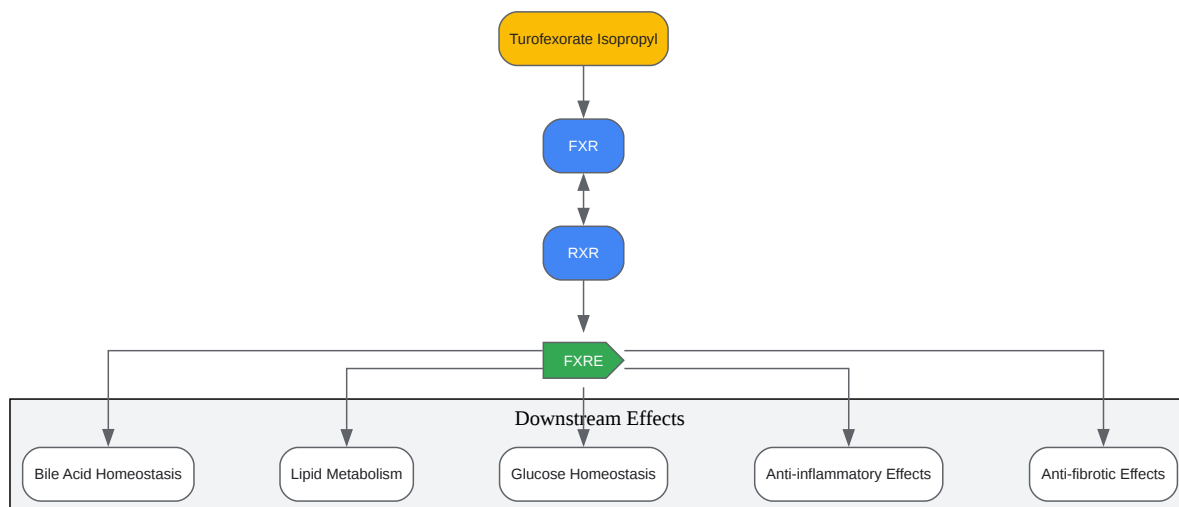
Table 1: Pharmacokinetic Parameters of **Turofexorate Isopropyl** in Rats

Parameter	Oral (PO)	Intravenous (IV)
Dose (mg/kg)	10	1
C _{max} (ng/mL)	Data	Data
T _{max} (h)	Data	Data
AUC(0-t) (ngh/mL)	Data	Data
AUC(0-inf) (ngh/mL)	Data	Data
t _{1/2} (h)	Data	Data
CL (L/h/kg)	N/A	Data
V _d (L/kg)	N/A	Data
F (%)	Data	N/A

C_{max}: Maximum plasma concentration; T_{max}: Time to reach C_{max}; AUC: Area under the plasma concentration-time curve; t_{1/2}: Half-life; CL: Clearance; V_d: Volume of distribution; F: Bioavailability.

Experimental Workflow:





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